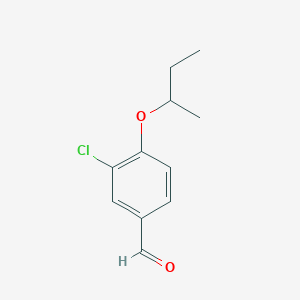

4-Sec-butoxy-3-chlorobenzaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

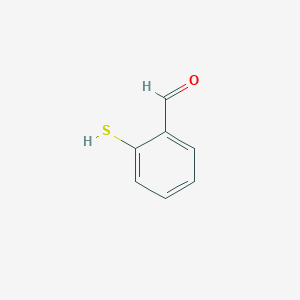

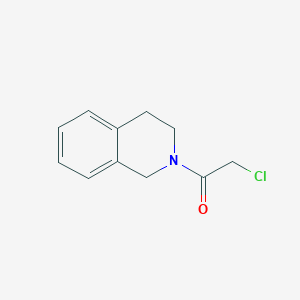

4-Sec-butoxy-3-chlorobenzaldehyde is a chemical compound with the molecular formula C11H13ClO2 . It has an average mass of 212.673 Da and a monoisotopic mass of 212.060410 Da .

Molecular Structure Analysis

The molecular structure of 4-Sec-butoxy-3-chlorobenzaldehyde consists of 11 carbon atoms, 13 hydrogen atoms, 1 chlorine atom, and 2 oxygen atoms . The InChI code for this compound is 1S/C11H13ClO2/c1-3-8(2)14-11-5-4-9(7-13)6-10(11)12/h4-8H,3H2,1-2H3 .Chemical Reactions Analysis

While specific chemical reactions involving 4-Sec-butoxy-3-chlorobenzaldehyde are not available, benzaldehyde derivatives have been the subject of several spectroscopic studies . For example, substituted benzaldehydes can be designed to increase the oxygen affinity of human hemoglobin and to inhibit sickle erythrocytes .Physical And Chemical Properties Analysis

4-Sec-butoxy-3-chlorobenzaldehyde is a liquid at room temperature . More detailed physical and chemical properties are not available in the current resources.Applications De Recherche Scientifique

Infrared Spectroscopy Applications : The study by Anderson and Zaidi (1963) focused on using vapor-phase infrared spectroscopy to examine the behavior of sec-butoxy groups, like those in 4-Sec-butoxy-3-chlorobenzaldehyde, in Zeisel's reaction. This work highlighted the potential of infrared spectroscopy in analyzing such compounds (Anderson & Zaidi, 1963).

Organic Synthesis : Prandi and Venturello (1994) discussed the use of sec-butyllithium and potassium tert-butoxyde in the synthesis of 1-substituted 1-ethoxy dienes, a process in which compounds like 4-Sec-butoxy-3-chlorobenzaldehyde might be involved. Their research contributes to the understanding of complex organic synthesis methods (Prandi & Venturello, 1994).

Sol-Gel Synthesis of Ceramics : Babonneau, Coury, and Livage (1990) studied aluminum sec-butoxide modified with chelating ligands for the sol-gel synthesis of ceramics. Their research might be applicable to similar compounds like 4-Sec-butoxy-3-chlorobenzaldehyde in the preparation of multicomponent ceramics (Babonneau, Coury, & Livage, 1990).

Catalysis and Isomerization Studies : Trombetta et al. (1997) explored the catalytic activity of γ-alumina in the isomerization of butene, where compounds with butoxy groups like 4-Sec-butoxy-3-chlorobenzaldehyde could be relevant in understanding the underlying mechanisms of such reactions (Trombetta et al., 1997).

Safety And Hazards

Propriétés

IUPAC Name |

4-butan-2-yloxy-3-chlorobenzaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO2/c1-3-8(2)14-11-5-4-9(7-13)6-10(11)12/h4-8H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOTLCXPBMHFBEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC1=C(C=C(C=C1)C=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70401707 |

Source

|

| Record name | 4-[(Butan-2-yl)oxy]-3-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Sec-butoxy-3-chlorobenzaldehyde | |

CAS RN |

339546-96-2 |

Source

|

| Record name | 4-[(Butan-2-yl)oxy]-3-chlorobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70401707 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[(Phenylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1308440.png)

![2-[(4-methylphenyl)methylidene]-4,9-dihydro-3H-carbazol-1-one](/img/structure/B1308463.png)

![1-[1-(3,4-Dichloro-phenyl)-ethyl]-piperazine](/img/structure/B1308468.png)

![6-Hydrazino[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1308469.png)

![1-(4-fluorophenyl)-2-({5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-1-ethanone](/img/structure/B1308476.png)

![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)